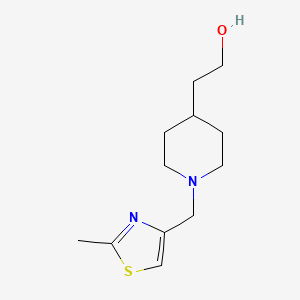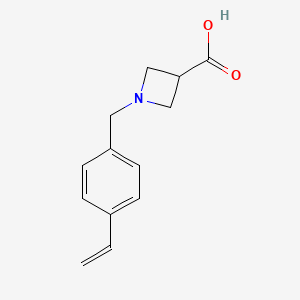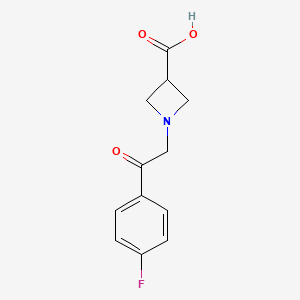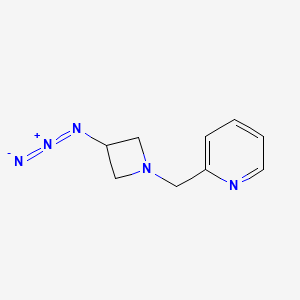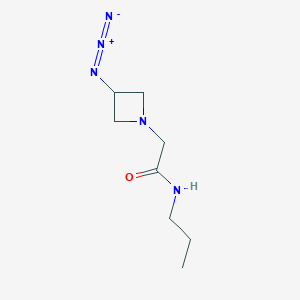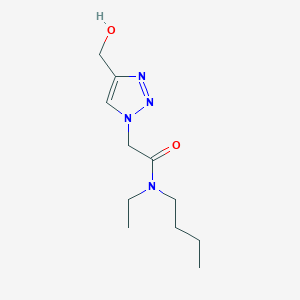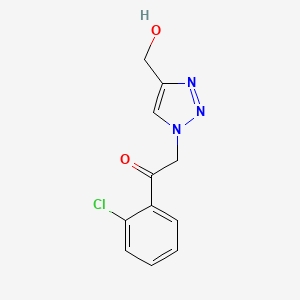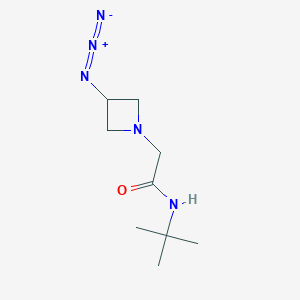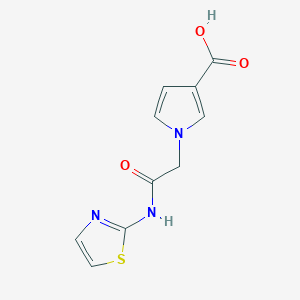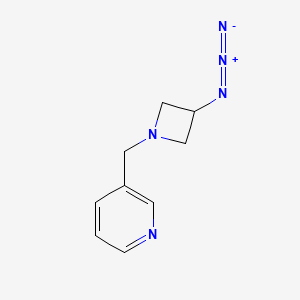
1,1,1-Trifluoro-3-(4-hydroxypiperidin-1-yl)propan-2-one
Vue d'ensemble
Description
Applications De Recherche Scientifique
Stereocontrolled Synthesis
- Highly Stereocontrolled Access to Epoxypropane : 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol, a related compound, is used in stereocontrolled synthesis to create 1,1,1-trifluoro-2,3-epoxypropane, demonstrating the potential of trifluoromethyl compounds in precise synthetic applications (Shimizu, Sugiyama, & Fujisawa, 1996).
Synthesis of Biheterocyclic Compounds
- Efficient Synthesis of Biheterocyclic Compounds : A study on the synthesis of new biheterocyclic compounds using 1,1,1-trifluoro-4-alkoxy-3-alken-2-ones highlights the utility of trifluoromethyl compounds in creating complex molecular structures (Malavolta et al., 2014).
Reactivity and Tautomeric Preferences
- Reactivity and Tautomeric Analysis : Research on various trifluoromethyl-substituted propan-2-ones, including 1,1,1-trifluoro variants, provides insight into their reactivity and tautomeric preferences, crucial for chemical synthesis and pharmaceutical applications (Loghmani-Khouzani et al., 2006).
Synthesis of Fluorescent Films
- Synthesis of Fluorescent Films : The creation of acrylates from 4-hydroxypiperidin-1-yl compounds, which include trifluoromethyl groups, shows potential for the development of fluorescent films, indicating the material science applications of such compounds (Soboleva, Orlova, & Shelkovnikov, 2017).
Isotopomer Synthesis
- Isotopomer Synthesis in Radiopharmaceuticals : The synthesis of isotopomers, such as LY333068, utilizing trifluoromethyl compounds demonstrates their importance in the field of radiopharmaceuticals (Czeskis, 1998).
Structural and Reaction Analysis
- Structural and Reaction Analysis for Pharmaceutical Applications : Studies on the structure and reactions of trifluoromethyl-substituted compounds, including 1,1,1-trifluoro variants, contribute to the understanding of these compounds' properties, relevant for pharmaceutical synthesis (Flores et al., 2018).
Palladium-Catalyzed Cycloisomerization
- Palladium-Catalyzed Cycloisomerization for Organic Synthesis : The synthesis of trifluoroprop-1-en-2-yl-substituted furans via palladium-catalyzed processes illustrates the role of trifluoromethyl compounds in advanced organic synthesis techniques (Zhang, Zhao, & Lu, 2007).
Reaction with Electrophiles
- Reactivity with Various Electrophiles : Research on the reaction of polyfluoro-1-(tosyloxy)prop-1-enyllithiums, derived from compounds like 1,1,1-trifluoro-3-(4-hydroxypiperidin-1-yl)propan-2-one, with different electrophiles provides insights into their chemical versatility and potential in synthesis (Funabiki et al., 1998).
Novel Synthesis Techniques
- Development of Novel Synthesis Techniques : The creation of novel trifluoromethylated β-acetal-diols and their application in synthesis showcases the innovative use of trifluoromethyl compounds in chemical synthesis (Zanatta et al., 2001).
Fluorinating Agent Applications
- Use as Fluorinating Agents in Organic Chemistry : The application of trifluoro compounds as fluorinating agents in replacing hydroxyl groups in other compounds highlights their role in organic chemistry and synthesis (Bergmann & Cohen, 1970).
Influence on Miscibility of Fluorinated Alcohols
- Study of Miscibility Influences : Investigations into the influence of trifluoromethyl groups on the miscibility of fluorinated alcohols like 1,1,1-trifluoro-propan-2-ol enhance understanding of their physicochemical properties, relevant in various scientific applications (Fioroni, Burger, Mark, & Roccatano, 2003).
Propriétés
IUPAC Name |
1,1,1-trifluoro-3-(4-hydroxypiperidin-1-yl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO2/c9-8(10,11)7(14)5-12-3-1-6(13)2-4-12/h6,13H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXDTFQBAVLUBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




